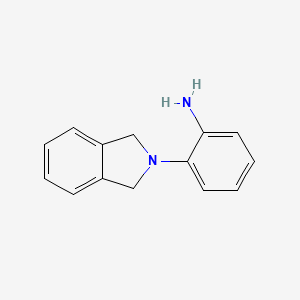

2-(2,3-dihydro-1H-isoindol-2-yl)aniline

Vue d'ensemble

Description

2-(2,3-dihydro-1H-isoindol-2-yl)aniline is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique de la "2-(2,3-dihydro-1H-isoindol-2-yl)aniline", en mettant l'accent sur six applications uniques. Chaque section fournit des informations détaillées sur les utilisations potentielles de ce composé dans divers domaines de recherche :

Agent Antitumoral

Les composés dérivés des oxindoles, qui incluent la structure de la "this compound", ont été largement étudiés pour leurs propriétés antitumorales. Ils sont considérés comme ayant un potentiel en tant qu'agents chimiothérapeutiques en raison de leur capacité à inhiber la croissance et la prolifération tumorales .

Inhibition de la COX-2

Le composé a été évalué pour ses activités inhibitrices de la COX-2, ce qui est important dans le développement de médicaments anti-inflammatoires. Les inhibiteurs de la COX-2 sont essentiels pour traiter des affections comme l'arthrite et d'autres maladies inflammatoires .

Traitement de l'AVC

Une nouvelle série de composés liés à la "this compound" a été suggérée comme médicaments candidats pour le traitement des accidents vasculaires cérébraux ischémiques aigus. Ces composés peuvent offrir des avantages thérapeutiques pour la prévention primaire et secondaire de l'AVC ischémique .

Synthèse des Amines

Le composé a été utilisé dans la synthèse de nouvelles amines, qui sont des intermédiaires précieux dans les produits pharmaceutiques et autres synthèses chimiques. Le processus implique la déprotection des groupes phtalimide et acétyle pour donner de nouvelles structures d'amines .

Catalyse par Transfert de Phase

Des dérivés de la "this compound" ont été synthétisés à l'aide de systèmes catalytiques par transfert de phase. Cette méthode est importante en chimie organique pour produire divers composés aminés substitués .

Activité Antituberculeuse

Les dérivés de l'indole, qui incluent la structure du composé en question, ont été étudiés pour leur activité antituberculeuse contre Mycobacterium tuberculosis et Mycobacterium bovis. Ces études sont cruciales pour développer de nouveaux traitements contre la tuberculose .

Mécanisme D'action

Target of Action

Isoindoline derivatives have been reported to display high binding affinity towards certain receptors

Mode of Action

It’s known that isoindoline derivatives can interact with their targets, leading to various biochemical changes . The specific interactions and resulting changes for this compound require further investigation.

Biochemical Pathways

Isoindoline derivatives are known to influence various biological activities , suggesting that they may affect multiple biochemical pathways

Result of Action

Isoindoline derivatives have been reported to exhibit various biological activities , suggesting that this compound may have similar effects

Analyse Biochimique

Biochemical Properties

2-(2,3-dihydro-1H-isoindol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with melatonin receptors, particularly the MT2 subtype, exhibiting high binding affinity and selectivity . This interaction suggests that this compound may act as an antagonist, potentially modulating melatonin-related pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with melatonin receptors can affect circadian rhythms and other melatonin-mediated processes . Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its high affinity for the MT2 melatonin receptor suggests a mechanism of action involving receptor antagonism . This binding interaction can inhibit the normal signaling pathways mediated by melatonin, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, indicating potential long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of melatonin-related pathways . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and the levels of various metabolites, potentially affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its biological activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.

Activité Biologique

The compound 2-(2,3-dihydro-1H-isoindol-2-yl)aniline is part of a class of isoindole derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that isoindole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and neuroprotective properties. The specific activities of this compound are summarized in the following sections.

Anticancer Activity

Several studies have evaluated the anticancer properties of isoindole derivatives. Notably, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against HCT-116 Cells

A study investigating the cytotoxic effects of isoindole derivatives found that certain compounds exhibited significant activity against HCT-116 human colon cancer cells. The study reported IC50 values ranging from 5 to 20 µM for various derivatives, indicating a promising potential for further development in cancer therapy .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 10 | HCT-116 |

| B | 15 | MCF7 |

| C | 5 | A549 |

| D | 20 | HeLa |

The mechanism by which isoindole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The activation of caspase pathways and modulation of key signaling pathways such as PI3K/Akt and MAPK have been implicated in these processes .

Antimicrobial Activity

Isoindole derivatives have also shown antimicrobial properties. In vitro studies demonstrate that these compounds can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Activity

A recent investigation assessed the antibacterial activity of isoindole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrates moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Neuroprotective Effects

Emerging research suggests that isoindole derivatives may possess neuroprotective properties. These effects are thought to be mediated through antioxidant mechanisms and modulation of neuroinflammatory responses.

Case Study: Neuroprotection in Animal Models

In animal models, administration of isoindole derivatives led to a reduction in neuroinflammation and oxidative stress markers following induced neurotoxic insults. Behavioral assessments indicated improved cognitive function post-treatment .

Propriétés

IUPAC Name |

2-(1,3-dihydroisoindol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c15-13-7-3-4-8-14(13)16-9-11-5-1-2-6-12(11)10-16/h1-8H,9-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUNPHGQAXHNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.